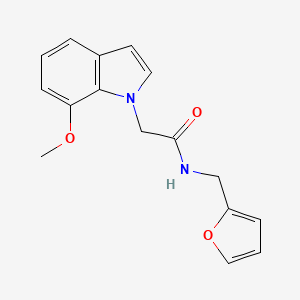![molecular formula C20H18ClN3O B11146780 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11146780.png)
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is an organic compound that features an indole structure, which is a common motif in many biologically active molecules. This compound is characterized by the presence of a chloro-substituted indole ring and an indole-ethylacetamide moiety. Indole derivatives are known for their wide range of applications in medicinal chemistry, including their use as pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Chloro-Substituted Indole: This can be achieved by reacting 6-chloroindole with appropriate reagents under controlled conditions.
Acylation Reaction: The chloro-substituted indole is then subjected to an acylation reaction with 2-(1H-indol-3-yl)ethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole rings.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with applications in fluorescence and electroluminescence studies.
2-(1H-indol-3-yl)ethan-1-ol: Known for its role as a metabolite in biological systems.
2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone: Used as an intermediate in organic synthesis.
Uniqueness
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both chloro and indole-ethylacetamide groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClN3O |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H18ClN3O/c21-16-6-5-14-8-10-24(19(14)11-16)13-20(25)22-9-7-15-12-23-18-4-2-1-3-17(15)18/h1-6,8,10-12,23H,7,9,13H2,(H,22,25) |
InChI Key |
BROVLWCAGALLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B11146704.png)
![4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11146712.png)
![[3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11146719.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B11146728.png)
![1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146730.png)
![2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11146736.png)
![(2-Phenylmorpholino)[3-(2-pyrimidinylamino)phenyl]methanone](/img/structure/B11146743.png)
![4-chloro-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide](/img/structure/B11146748.png)

![11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11146764.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11146772.png)
![2-methoxyethyl 2-ethyl-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11146783.png)
![ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B11146786.png)
